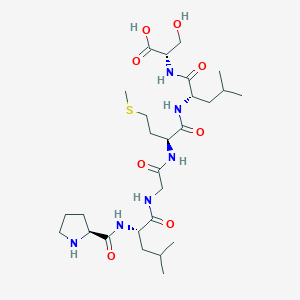![molecular formula C18H15N3S B12618642 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile CAS No. 919285-57-7](/img/structure/B12618642.png)
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile is a heterocyclic compound that belongs to the benzothiazole family This compound is known for its unique structural features, which include a benzothiazole ring fused with a dimethylaminophenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile can be achieved through several synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 2-mercapto benzothiazole reacts with substituted aldehydes in the presence of a catalyst such as L-proline . This reaction typically occurs under mild conditions and yields the desired benzothiazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives under strong alkaline conditions.
Substitution: It can participate in substitution reactions, where the dimethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Strong alkaline conditions are required for the oxidation reactions.
Substitution: Various reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives and substituted benzothiazole compounds .
Scientific Research Applications
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its binding to amyloid fibrils leads to a characteristic blue-shift in the emission spectrum and an increase in fluorescence intensity . This property makes it an excellent dye for labeling amyloid samples.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile stands out due to its unique combination of a benzothiazole ring with a dimethylaminophenyl group and a carbonitrile group. This structural feature imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
919285-57-7 |
|---|---|
Molecular Formula |
C18H15N3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3-benzothiazole-7-carbonitrile |
InChI |
InChI=1S/C18H15N3S/c1-21(2)15-9-6-13(7-10-15)8-11-17-20-16-5-3-4-14(12-19)18(16)22-17/h3-11H,1-2H3 |
InChI Key |
MEMYVQYLASALTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC(=C3S2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester](/img/structure/B12618588.png)

![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)


![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)



![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
